4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin scaffold substituted with a propyl group at position 1 and an oxo group at position 2. The benzene sulfonamide moiety is modified with a 2-methylpropoxy (isobutoxy) group at position 3. Its molecular formula is inferred as C₂₃H₃₁N₂O₄S, with an estimated molecular weight of 447.6 g/mol (calculated based on structural analysis) .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-24-21-11-6-18(14-17(21)5-12-22(24)25)23-29(26,27)20-9-7-19(8-10-20)28-15-16(2)3/h6-11,14,16,23H,4-5,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLLIKLEBNJTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses.
Mode of Action
The compound acts as a potent activator of multiple members of the ABA receptor family. It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) . This inhibition leads to the activation of downstream ABA signaling.
Biochemical Pathways
The activation of ABA signaling affects several biochemical pathways. The most significant of these is the pathway leading to the plant’s response to drought and other abiotic stresses. By activating this pathway, the compound helps the plant resist these stresses.
Result of Action
The activation of ABA signaling by the compound has several molecular and cellular effects. It inhibits seed germination, prevents leaf water loss, and promotes drought resistance. These effects are highly similar to those induced by ABA itself.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS 955613-00-0) serves as a relevant analogue for comparison. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | 4-Methoxy Analogue (CAS 955613-00-0) |
|---|---|---|
| Benzene substituent | 4-(2-Methylpropoxy) group (bulkier, lipophilic) | 4-Methoxy group (smaller, less lipophilic) |
| Linkage to quinolin | Direct N-attachment (rigid, shorter) | Ethyl chain (CH₂CH₂) (flexible, longer) |
| Quinolin modifications | 1-Propyl, 2-oxo (enhanced hydrogen-bonding potential) | 1-Propyl only (no oxo group) |
| Molecular formula | Estimated: C₂₃H₃₁N₂O₄S | C₂₁H₂₈N₂O₃S |
| Molecular weight | ~447.6 g/mol (estimated) | 388.5 g/mol |
| Lipophilicity (logP) | Higher (due to isobutoxy group) | Lower (methoxy group reduces hydrophobicity) |
Key Implications:
- Bioavailability : The target compound’s isobutoxy group likely increases membrane permeability but may reduce aqueous solubility compared to the methoxy analogue .
- Metabolic Stability : The ethyl linker in the analogue might confer greater metabolic susceptibility (e.g., oxidation) versus the rigid N-attachment in the target compound.
Q & A
Q. What synthetic strategies are recommended for synthesizing 4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution for the 2-methylpropoxy group and sulfonamide bond formation. A validated approach (e.g., ) employs potassium carbonate as a base in aprotic solvents (e.g., DMF or acetonitrile) under reflux. Optimization includes:
- Temperature control : 60–80°C to balance reaction rate and side-product formation.
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance nucleophilicity.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be validated?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Assign peaks for the sulfonamide NH (~δ10.5 ppm), tetrahydroquinolinone carbonyl (~δ170 ppm), and 2-methylpropoxy methyl groups (δ1.0–1.2 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and tetrahydroquinolinone C=O (1680–1720 cm⁻¹) .
- Purity assessment :
- HPLC-DAD/MS : Use C18 columns (e.g., Agilent ZORBAX SB-C18) with 0.1% formic acid in water/acetonitrile gradients. Validate with spiked internal standards (e.g., deuterated analogs) to confirm retention time reproducibility .
- Glassware preparation : Deactivate with 5% dimethyldichlorosilane to minimize analyte adsorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide derivative?
- Methodological Answer : Contradictions may arise from assay variability, impurity profiles, or target promiscuity. Mitigation strategies include:
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based assays) .
- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., incomplete substitution intermediates) that may interfere with activity .
- Dose-response curves : Establish EC50/IC50 values across multiple concentrations to rule out non-specific effects .
Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like cyclooxygenase-2 (COX-2) or kinase domains. Focus on the sulfonamide moiety’s hydrogen-bonding potential with catalytic residues .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence. Validate with free-energy perturbation (FEP) calculations .
- Pharmacophore mapping : Align with known inhibitors (e.g., celecoxib) to identify critical electrostatic/hydrophobic features .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Core modifications :
- Vary the 2-methylpropoxy group (e.g., replace with cyclopentyloxy or trifluoromethoxy) to assess steric/electronic effects on target engagement.
- Modify the tetrahydroquinolinone moiety (e.g., introduce electron-withdrawing groups at C-3) to enhance metabolic stability .
- In vitro profiling :
- Test analogs against primary targets (e.g., enzyme inhibition IC50) and off-target panels (e.g., CYP450 isoforms) to prioritize selectivity .
- Assess solubility (shake-flask method) and membrane permeability (Caco-2 assays) to refine bioavailability .
Data Analysis & Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-dependent responses in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate Hill slopes and maximal efficacy.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to quantify heterogeneity .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.
- Light/heat stress : Store at 40°C/75% RH (ICH Q1A guidelines) and analyze for polymorphic transitions (PXRD) or sulfonamide hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
